

Comprehensive Technical Guide: Synthesis of 3-Bromo-4-phenoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-4-phenoxybenzaldehyde

CAS No.: 1000414-11-8

Cat. No.: B1373949

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CAS Number: 1000414-11-8 Synonyms: 2-Bromo-4-formyldiphenyl ether; 3-Bromo-4-(phenoxy)benzaldehyde Molecular Formula: $C_{13}H_9BrO_2$ Molecular Weight: 277.11 g/mol [1][2][3]

Executive Summary

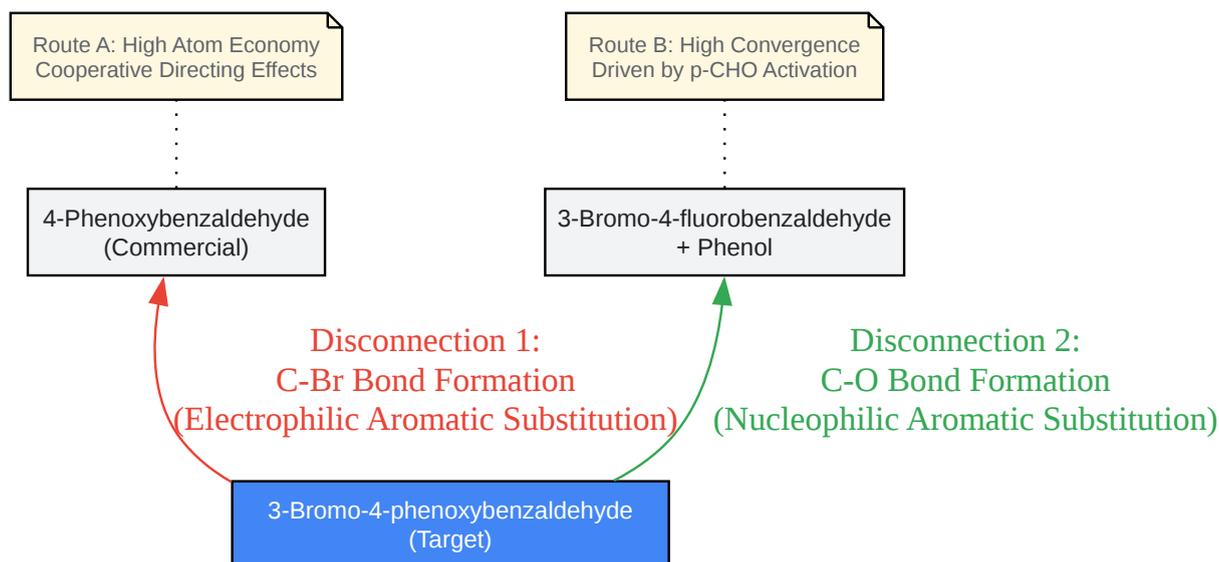
3-Bromo-4-phenoxybenzaldehyde is a critical biaryl ether scaffold used in the development of small molecule kinase inhibitors, specifically targeting Bruton's Tyrosine Kinase (BTK) and other non-receptor tyrosine kinases.[1][3] Its structural motif—a diaryl ether with an ortho-bromo substituent—mimics the pharmacophore found in several FDA-approved oncology drugs (e.g., Ibrutinib analogs), serving as a versatile handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations to expand the core scaffold.[1][3]

This guide details two distinct synthetic pathways:

- Route A (Electrophilic Bromination): A cost-effective, scalable route leveraging cooperative directing group effects.
- Route B (S_NAr Displacement): A convergent, high-precision route ideal for late-stage functionalization or when specific regiochemical control is required.[1][3]

Retrosynthetic Analysis & Strategy

The synthesis of **3-Bromo-4-phenoxybenzaldehyde** can be deconstructed into two primary disconnections. The choice of route depends on the availability of starting materials and the scale of production.



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Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.

Route A: Regioselective Bromination (Industrial Standard)[3]

This route is preferred for large-scale synthesis due to the low cost of reagents (Bromine, Acetic Acid) and the availability of 4-phenoxybenzaldehyde.

Mechanistic Rationale

The reaction relies on Cooperative Directing Effects. The substrate, 4-phenoxybenzaldehyde, possesses two directing groups:

- Aldehyde (-CHO): A strong electron-withdrawing group (EWG) that directs electrophiles to the meta position.[1][3]

- Phenoxy (-OPh): An electron-donating group (EDG) that directs electrophiles to the ortho and para positions.[1][3]

In 4-phenoxybenzaldehyde, the para position relative to the phenoxy group is blocked by the aldehyde. The ortho positions relative to the phenoxy group (positions 3 and 5) are also meta to the aldehyde. Thus, both groups direct the incoming bromine to the same position (C3), ensuring high regioselectivity.

Experimental Protocol

Reagents:

- 4-Phenoxybenzaldehyde (1.0 eq)[3]
- Bromine (Br₂, 1.1 eq)[3]
- Glacial Acetic Acid (Solvent, 5-10 volumes)[1][3]
- Sodium Acetate (Buffer, 1.1 eq) - Optional to buffer HBr byproduct[1][3]
- Iron(III) Bromide (FeBr₃, 0.05 eq) - Catalyst (optional but recommended for rate)[1][3]

Step-by-Step Methodology:

- Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, and a gas scrubber (to trap HBr gas) with 4-phenoxybenzaldehyde and glacial acetic acid.
- Catalyst Addition: Add FeBr₃ (5 mol%) to the solution. Cool the mixture to 0–5°C using an ice bath.
- Bromination: Add a solution of Bromine (Br₂) in acetic acid dropwise over 60 minutes. Maintain internal temperature <10°C to prevent over-bromination.
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4]

- Quench: Pour the reaction mixture into ice-cold water (5 volumes) containing Sodium Bisulfite (NaHSO_3) to quench excess bromine. A precipitate should form.
- Workup: Extract the aqueous mixture with Dichloromethane (DCM) (3x). Wash the combined organic layers with Sat. NaHCO_3 (to remove acetic acid), water, and brine.
- Purification: Dry over MgSO_4 , filter, and concentrate. Recrystallize the crude solid from Ethanol/Hexane to yield off-white crystals.[1]

Data Summary:

Parameter	Value
Yield	85–92%
Purity (HPLC)	>98%
Appearance	White to pale yellow crystalline solid

| Melting Point | 55–58°C (Lit.[1][3] range for similar bromobenzaldehydes) |

Route B: Nucleophilic Aromatic Substitution (S_NAr) [3]

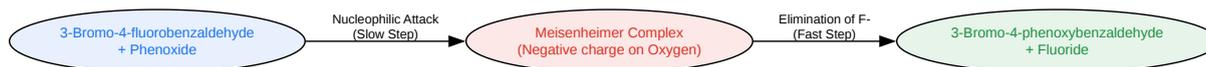
This route is ideal if 3-bromo-4-fluorobenzaldehyde is available or if the bromination route yields inseparable isomers (rare in this specific case).[1][3] It proceeds via an addition-elimination mechanism.[1]

Mechanistic Rationale

The reaction utilizes the strong electron-withdrawing nature of the aldehyde group at the para position to activate the fluorine atom towards nucleophilic attack.

- Activation: The carbonyl group at C1 withdraws electron density from the ring, making C4 highly electrophilic.
- Addition: The phenoxide ion attacks C4, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the carbonyl oxygen.

- Elimination: The aromaticity is restored by the expulsion of the fluoride ion, yielding the ether product.



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Figure 2: Simplified reaction coordinate for the SNAr pathway.

Experimental Protocol

Reagents:

- 3-Bromo-4-fluorobenzaldehyde (1.0 eq) [CAS: 77771-02-9][3][5]
- Phenol (1.05 eq)[1][3]
- Potassium Carbonate (K_2CO_3 , 1.5 eq) or Cesium Carbonate (Cs_2CO_3 , 1.1 eq)[3]
- Solvent: DMF or DMSO (anhydrous)[3]

Step-by-Step Methodology:

- Setup: In a dry round-bottom flask under Nitrogen atmosphere, dissolve Phenol (1.05 eq) in DMF (0.5 M concentration).
- Base Activation: Add K_2CO_3 (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide in situ.
- Substrate Addition: Add 3-Bromo-4-fluorobenzaldehyde (1.0 eq) to the mixture.
- Heating: Heat the reaction mixture to 80–100°C. Monitor via HPLC. The reaction is typically complete within 4–8 hours.
 - Note: Do not overheat (>120°C) to avoid side reactions or degradation of the aldehyde.

- Workup: Cool to room temperature. Dilute with water (10 volumes) and extract with Ethyl Acetate (3x).[3]
- Washing: Wash the organic layer extensively with water and LiCl solution (5%) to remove DMF.
- Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) is recommended to remove traces of unreacted phenol.

Process Optimization & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Yield (Route A)	Over-bromination (Dibromo species)	Lower reaction temperature to 0°C; Reduce Br ₂ equivalents to 1.05 eq.
Incomplete Reaction (Route B)	Wet solvent or weak base	Ensure DMF is anhydrous; Switch to Cs ₂ CO ₃ (stronger base/better solubility).[3]
Impurity: Phenol (Route B)	Excess reagent remaining	Wash organic layer with 1M NaOH during workup to ionize and remove phenol.[3]
Dark Coloration	Oxidation of aldehyde	Perform all reactions under Nitrogen/Argon; Add antioxidants (BHT) during workup if necessary.[3]

Safety & Handling

- Bromine (Br₂): Highly corrosive and toxic. Causes severe burns. Handle only in a fume hood with appropriate PPE (face shield, chemical resistant gloves). Have sodium thiosulfate solution ready for spills.
- Hydrofluoric Acid (HF) Potential: In Route B, the byproduct is Fluoride (F⁻).[3] In acidic workups, this can form trace HF. Ensure the aqueous waste is neutralized with Calcium Chloride (CaCl₂) to precipitate CaF₂.

- Aldehydes: Generally susceptible to air oxidation to benzoic acids. Store the final product under inert gas at 2–8°C.

References

- Preparation of 3-Bromo-4-fluorobenzaldehyde
 - Patent: US4762835A. "Process for the preparation of 3-bromo-4-fluorobenzaldehyde." [Link](#)
 - Method: Bromination of 4-fluorobenzaldehyde using $\text{AlCl}_3/\text{Br}_2$.^[1]
- General Synthesis of Phenoxybenzaldehydes
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- Ibrutinib Intermediate Chemistry (Related Scaffolds)
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 - Relevance: Illustrates the utility of phenoxyphenyl scaffolds in BTK inhibitor synthesis.
- Regioselectivity in Bromination
 - Journal: Organic Syntheses, Coll.^{[7][8]} Vol. 2, p. 441 (1943).^[3] "p-Bromobenzaldehyde."^[1] (General procedure for bromination of activated benzaldehydes). [Link](#)
- Product Identification
 - CAS Registry: **3-Bromo-4-phenoxybenzaldehyde** (CAS 1000414-11-8).^{[1][2][3][9][10]} [Link](#)^{[3][11]}

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- To cite this document: BenchChem. [Comprehensive Technical Guide: Synthesis of 3-Bromo-4-phenoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373949#synthesis-of-3-bromo-4-phenoxybenzaldehyde>]

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